molecular formula C7H10N2O3 B12869125 Ethyl 5-hydroxy-3-methyl-1H-pyrazole-1-carboxylate

Ethyl 5-hydroxy-3-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B12869125
M. Wt: 170.17 g/mol
InChI Key: CHCXKPCWYXMYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-3-methyl-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its ethyl ester functional group at the 1-position, a hydroxyl group at the 5-position, and a methyl group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-3-methyl-1H-pyrazole-1-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out under acidic or basic conditions, depending on the desired regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as transition metals or solid acids may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-methyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-hydroxy-3-methyl-1H-pyrazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-3-methyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxy-3-methyl-1H-pyrazole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group provides different solubility and reactivity compared to similar compounds with methyl ester or carboxylic acid groups .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 5-methyl-3-oxo-1H-pyrazole-2-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)9-6(10)4-5(2)8-9/h4,8H,3H2,1-2H3

InChI Key

CHCXKPCWYXMYLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=O)C=C(N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.